molecular formula C21H27N2+ B1349308 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium CAS No. 245679-17-8

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium

Cat. No. B1349308
M. Wt: 307.5 g/mol
InChI Key: GONBKFIOUGPBTG-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) is a nucleophilic N-heterocyclic carbene (NHC) ligand .


Synthesis Analysis

The synthesis of N-heterocyclic carbene ligands such as 1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) and 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has been described . The free carbenes IMes and IPr are isolated in four steps, with an overall yield of approximately 50% .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium shows slightly distorted square-planar coordination around the Pd (II) metal centre . The Pd-C bond distance between the N-heterocyclic ligand and the metal atom is 2.028 (5) A .


Chemical Reactions Analysis

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium include a molecular weight of 342.91 and a melting point of 280-286 °C .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

As a nucleophilic N-heterocyclic carbene (NHC) ligand, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium has potential applications in the synthesis of various catalysts . Its future directions could involve exploring its use in other types of chemical reactions and synthesis processes.

properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-13H,7-8H2,1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONBKFIOUGPBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370168
Record name 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium

CAS RN

245679-17-8
Record name 4,5-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-1H-imidazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245679-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Reactant of Route 2
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Reactant of Route 3
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Reactant of Route 4
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Reactant of Route 5
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium
Reactant of Route 6
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium

Citations

For This Compound
3
Citations
D Herbstritt, P Tomar, T Braun - Molecules, 2023 - mdpi.com
The greenhouse gas SF 5 CF 3 was photochemically activated with SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) to give 1,3-dimesityl-2,2-difluoroimidazolidine (…
Number of citations: 7 www.mdpi.com
AB Sanford - Synlett, 2020 - thieme-connect.com
We discuss our laboratory’s research in the activation of alcohol derivatives in cross-coupling and cross-electrophile coupling reactions. Our developed methods enable the use of …
Number of citations: 4 www.thieme-connect.com
AA Dahadha, MM Aldhoun, M Hassan, QA Ibrahim… - Org. Commun, 2021 - acgpubs.org
Iron complexes are one of the most promising catalysts for carbon-carbon coupling reactions due to their relatively low cost, widespread availability as well as lower toxicity. Many …
Number of citations: 2 acgpubs.org

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